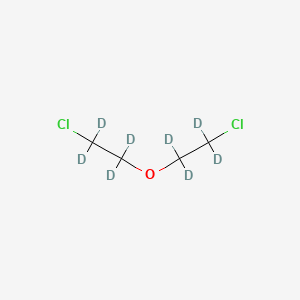

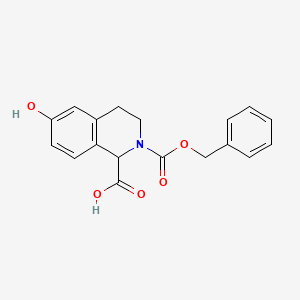

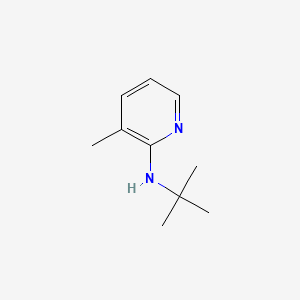

![molecular formula C8H7I2NO B594979 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 1222533-94-9](/img/structure/B594979.png)

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine, also known as 6,8-diiodopyranopyridine, is a heterocyclic organic compound with a unique structure that has been studied extensively in the scientific community. It is a derivative of pyranopyridine, a six-membered ring system with two nitrogen atoms and a double bond between them. The addition of two iodine atoms to the ring system gives it unique properties that have been explored in a variety of scientific applications.

Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

Hybrid catalysts, incorporating organocatalysts, metal catalysts, and others, have been pivotal in synthesizing pyrano[2,3-d]pyrimidine scaffolds, showcasing their broad synthetic applications and bioavailability. This highlights the importance of these scaffolds in medicinal and pharmaceutical industries due to their versatile applications (Parmar, Vala, & Patel, 2023).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine scaffolds have demonstrated significant versatility in kinase inhibition, highlighting the scaffold's utility in developing inhibitors with multiple binding modes. This versatility makes it a critical element in the design of kinase inhibitors (Wenglowsky, 2013).

Heterocyclic N-Oxide Molecules

The synthesis and chemistry of heterocyclic N-oxide derivatives, such as pyridine and indazole N-oxides, are well-known for their usefulness as synthetic intermediates and their biological significance. These compounds have been demonstrated to have a variety of functionalities in organic synthesis, catalysis, and drug applications (Li et al., 2019).

Pyridine Derivatives in Medicinal Chemistry

Pyridine and its derivatives hold tremendous applications across various fields, including medicinal and non-medicinal uses. Their role in biological activities and clinical uses underscores their increasing importance in modern medicinal applications (Altaf et al., 2015).

Agrochemical Discovery

Pyridine-based compounds are essential as agrochemicals, such as fungicides, insecticides, and herbicides. The discovery process often relies on Intermediate Derivatization Methods, highlighting the need for new methods to enhance the efficiency of discovering novel lead compounds in the agrochemical field to meet market requirements (Guan et al., 2016).

Propriétés

IUPAC Name |

6,8-diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7I2NO/c9-5-4-7(10)11-6-2-1-3-12-8(5)6/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCMSZYABRJNDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=N2)I)I)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7I2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678379 |

Source

|

| Record name | 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |

CAS RN |

1222533-94-9 |

Source

|

| Record name | 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

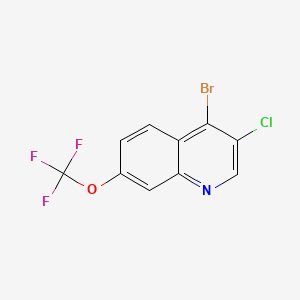

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)

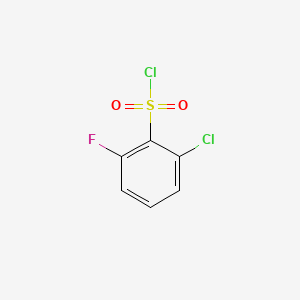

![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)

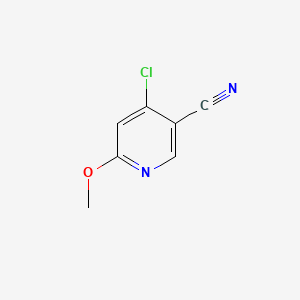

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B594915.png)

![tert-Butyl (3aR,6aS)-5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B594917.png)